molecular formula C7H7ClN2O3 B13603316 o-(2-Chloro-6-nitrobenzyl)hydroxylamine

o-(2-Chloro-6-nitrobenzyl)hydroxylamine

Cat. No.: B13603316
M. Wt: 202.59 g/mol
InChI Key: WEJPEXLXYXUHKA-UHFFFAOYSA-N
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Description

o-(2-Chloro-6-nitrobenzyl)hydroxylamine: is an organic compound with the molecular formula C7H7ClN2O3 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-chloro-6-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Chloro-6-nitrobenzyl)hydroxylamine typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with hydroxylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-(2-Chloro-6-nitrobenzyl)hydroxylamine can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: o-(2-Chloro-6-nitrobenzyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins. It may serve as a probe in biochemical assays.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development.

Industry: In industrial settings, the compound may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of o-(2-Chloro-6-nitrobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro and chloro substituents play a crucial role in modulating its reactivity and binding affinity.

Comparison with Similar Compounds

  • o-(4-Nitrobenzyl)hydroxylamine
  • o-(2-Chloro-4-nitrobenzyl)hydroxylamine
  • o-(2-Bromo-6-nitrobenzyl)hydroxylamine

Comparison: o-(2-Chloro-6-nitrobenzyl)hydroxylamine is unique due to the specific positioning of the chloro and nitro groups on the benzyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-withdrawing groups (chloro and nitro) enhances its electrophilic nature, which can be advantageous in certain chemical reactions and biological interactions.

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

O-[(2-chloro-6-nitrophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7ClN2O3/c8-6-2-1-3-7(10(11)12)5(6)4-13-9/h1-3H,4,9H2

InChI Key

WEJPEXLXYXUHKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON)[N+](=O)[O-]

Origin of Product

United States

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